2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(4-bromonaphthalen-1-yl)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-hydroxy-5-nitrobenzaldehyde under acidic or basic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Compounds where the bromine atom is replaced by other functional groups.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromonaphthalen-1-yl 2-(4-methylphenoxy)acetate
- (4-bromonaphthalen-1-yl)methanamine hydrochloride
- 2-(4-bromonaphthalen-1-yl)acetic acid
Uniqueness
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both a bromonaphthalene moiety and a hydrazide linkage
Properties
Molecular Formula |
C19H14BrN3O4 |
---|---|
Molecular Weight |
428.2 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H14BrN3O4/c20-17-7-5-12(15-3-1-2-4-16(15)17)10-19(25)22-21-11-13-9-14(23(26)27)6-8-18(13)24/h1-9,11,24H,10H2,(H,22,25)/b21-11+ |
InChI Key |
UFMBLRUKXXDGFA-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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